Diphenylacetic anhydride

Description

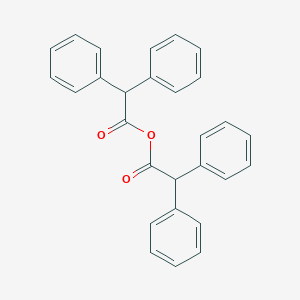

Diphenylacetic anhydride (DPHAA; CAS 1760-46-9) is a symmetrical anhydride derived from diphenylacetic acid. It is widely employed in organic synthesis, particularly in kinetic resolution (KR) protocols for enantioselective esterification and acylation. Its structure features two aromatic phenyl groups attached to the central carbonyl group, conferring steric bulk and electronic stability .

Key applications include:

- Asymmetric catalysis: DPHAA acts as an acylating agent in KR of racemic alcohols, such as 2-hydroxy-γ-butyrolactones and 2-hydroxyamides, in combination with chiral catalysts like (R)-benzotetramisole ((R)-BTM) .

- High selectivity: Substrates treated with DPHAA achieve exceptional stereoselectivity (s-values up to 1000) due to its bulky aromatic groups, which stabilize transition states and suppress non-selective pathways .

Propriétés

IUPAC Name |

(2,2-diphenylacetyl) 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O3/c29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)31-28(30)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRCMTTYLBDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075127 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1760-46-9 | |

| Record name | Diphenylacetic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001760469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylacetic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diphenylacetic acid anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylacetic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLACETIC ACID ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHK49Y6BW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diphenylacetic anhydride can be synthesized through the reaction of diphenylacetic acid with acetic anhydride in the presence of a dehydrating agent. The reaction typically involves heating the mixture to facilitate the formation of the anhydride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Diphenylacetic anhydride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diphenylacetic acid.

Reduction: Reduction reactions can convert it back to diphenylacetic acid or other derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Diphenylacetic acid.

Reduction: Diphenylacetic acid or its derivatives.

Substitution: Various substituted diphenylacetic derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Agent Development

Diphenylacetic acid derivatives, including diphenylacetic anhydride, have been investigated for their antiviral properties. A notable study demonstrated that certain derivatives exhibited broad-spectrum antiviral activity against viruses such as HIV and respiratory syncytial virus (RSV). These compounds were administered in varying doses (1 µg/ml to 100 µg/ml), showing potential for use in combination therapies with other antiviral agents like ribavirin .

Case Study: Antiviral Activity Against HIV

A specific derivative known as DEDV was tested for its efficacy against HIV-1. The results indicated profound inhibition of cytopathic effects in lymphoblastoid cells infected with the virus, suggesting that diphenylacetic derivatives could be promising candidates for developing new antiviral therapies .

Organic Synthesis

Reagent in Chemical Reactions

This compound serves as a versatile reagent in organic synthesis. It is utilized in various reactions, including:

- Kinetic Resolution : It has been employed in the kinetic resolution of racemic compounds, such as 2-hydroxy-γ-butyrolactones and 1-heteroarylalkanols, facilitating asymmetric synthesis through acylation processes .

- Catalyst for Coupling Reactions : The compound acts as a catalyst in Rh-catalyzed coupling reactions, enabling the synthesis of complex molecules like 2-allyl-3-oxazolin-5-one derivatives .

Electrochemical Applications

Electrolysis Studies

Research has explored the anodic behavior of diphenylacetic acid and its derivatives through electrolysis. In these studies, diphenylacetic acid was electrolyzed to produce diphenylmethyl alcohol and diphenylacetic esters under controlled conditions. The results highlighted the compound's potential utility in electrochemical synthesis processes .

Industrial Applications

Additive in Polymer Chemistry

This compound is also used as an additive in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for manufacturing high-performance materials.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of diphenylacetic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets include functional groups such as hydroxyl and amino groups, which react with the anhydride to form esters and amides. The pathways involved are typical of acylation reactions, where the anhydride acts as an acylating agent .

Comparaison Avec Des Composés Similaires

Structural and Functional Properties

Catalytic Performance in Kinetic Resolution

Reactivity and Mechanism

- DPHAA : Reacts via mixed anhydride intermediates formed with pivalic anhydride, enabling precise acylation of alcohols. Steric effects dominate, favoring the formation of esters from weaker acids (e.g., diphenylacetic acid over pivalic acid) .

- Acetic anhydride: Rapid but non-selective acylation due to small size; unsuitable for KR without chiral catalysts .

- Phthalic anhydride : Reacts via electrophilic aromatic substitution in polymer synthesis, contrasting with DPHAA’s nucleophilic acyl transfer .

Critical Analysis of Evidence

- Contradictions: notes that unsymmetrical anhydrides often favor ester formation from weaker acids, but DPHAA’s steric bulk overrides this trend, prioritizing transition-state stability .

- Synergistic Effects : Mixed anhydrides (e.g., DPHAA + pivalic) outperform individual components by balancing steric bulk and reactivity, achieving s-values up to 190 .

- Computational Insights : DFT studies confirm that DPHAA’s transition-state complexation with (S)-2-hydroxy-γ-butyrolactones is energetically unfavorable, explaining its preference for (R)-enantiomers .

Activité Biologique

Diphenylacetic anhydride, a derivative of diphenylacetic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 212.24 g/mol

- Density : 1.08 g/cm³

This compound belongs to the class of organic compounds known as diphenylmethanes, which are recognized for their various biological interactions .

Antiviral Properties

Research indicates that this compound exhibits antiviral activity against several viral strains. A notable study demonstrated its effectiveness against HIV, where derivatives of diphenylacetic acid showed significant inhibition of cytopathic effects in lymphoblastoid cells infected with HIV IIIB. The compound's mechanism involves interference with viral replication pathways and cellular entry processes .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | Viral Strain | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|---|

| DEDV | HIV IIIB | 5.0 | 50 |

| AEPV | RSV | 4.5 | 45 |

The above table summarizes the inhibitory concentrations (IC50) and cytotoxicity (CC50) values for selected derivatives, illustrating their potential as antiviral agents.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism. The compound has demonstrated low inhibitory promiscuity across various CYP450 isoforms, making it a candidate for further exploration in drug development .

Table 2: CYP450 Interaction Profile

| CYP450 Isoform | Substrate/Inhibitor Status | Interaction Strength |

|---|---|---|

| CYP450 1A2 | Inhibitor | Moderate |

| CYP450 2C9 | Non-substrate | Low |

| CYP450 3A4 | Non-inhibitor | Low |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Inhibition of Viral Entry : By modifying cellular receptors or viral proteins, the compound can prevent viruses from entering host cells.

- Interference with Viral Replication : It disrupts the replication cycle of viruses by targeting essential viral enzymes.

- Enzymatic Modulation : The compound affects the activity of cytochrome P450 enzymes, altering drug metabolism and efficacy.

Case Study 1: HIV Treatment

In a controlled study involving HIV-infected lymphoblastoid cells, treatment with this compound derivatives resulted in a significant reduction in viral load. The study reported a dose-dependent response with minimal cytotoxicity observed at therapeutic concentrations .

Case Study 2: Enzyme Interaction Analysis

A pharmacokinetic study evaluated the interaction of this compound with various CYP450 enzymes. Results indicated that while it acted as a substrate for some isoforms, it exhibited low inhibition rates for others, suggesting a favorable profile for co-administration with other drugs .

Q & A

Q. What are the established synthetic routes for diphenylacetic anhydride (DPHAA), and how can purity be optimized during preparation?

DPHAA is commonly synthesized via mixed anhydride formation using diphenylacetic acid and pivalic anhydride under inert conditions. A critical step involves maintaining stoichiometric control to avoid side products like dibenzyl ketone . Purification typically employs vacuum distillation or recrystallization from non-polar solvents (e.g., ether/petroleum ether mixtures) to remove residual acetic acid or unreacted reagents. Analytical methods such as GC-MS or H NMR are recommended to verify purity (>98%) .

Q. How is DPHAA utilized in the kinetic resolution of racemic substrates, and what experimental parameters influence enantioselectivity?

DPHAA acts as an acylating agent in asymmetric esterification, particularly for racemic 2-hydroxyalkanoates and γ-butyrolactones. Key parameters include:

- Catalyst selection : Chiral acyl-transfer catalysts like (R)-benzotetramisole ((R)-BTM) enhance enantioselectivity (up to 190 values) .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize thermal racemization .

- Solvent system : Non-polar solvents (e.g., toluene) improve reaction rates and selectivity by reducing competing hydrolysis . Monitoring via HPLC with chiral columns validates resolution efficiency .

Advanced Research Questions

Q. What mechanistic insights explain DPHAA’s role in regioselective acylation of unsymmetrical biaryl diols?

In isothiourea-catalyzed reactions, DPHAA forms a reactive mixed anhydride (with pivalic anhydride), enabling regioselective acylation of diols. Hydrogen-bonding interactions between the catalyst and substrate dictate site selectivity, particularly in 3,3′-disubstituted BINOL derivatives. Transition-state models suggest steric hindrance at the 3-position directs acylation to the less hindered hydroxyl group . Computational studies (DFT) are recommended to validate proposed intermediates .

Q. How do steric and electronic factors impact DPHAA’s reactivity in decarboxylative acylation versus competing pathways?

Steric hindrance in substrates like diphenylacetic acid or proline derivatives prevents six-membered cyclic intermediate formation, leading to undesired pathways (e.g., dimerization or simple acetylation). Electronic effects, such as electron-withdrawing groups on the carboxylic acid, further destabilize the transition state. Controlled experiments with isotopically labeled substrates (C) can track decarboxylation efficiency .

Q. What strategies resolve contradictions in reported yields for ketene synthesis using DPHAA-based mixed anhydrides?

Discrepancies in yields (e.g., 32% vs. 83% for dipropylketene) arise from differences in decomposition conditions (pressure, temperature) and purification methods. Optimal protocols involve:

- Low-pressure distillation (<10 mmHg) to isolate volatile ketenes .

- Anhydrous extraction to separate DPHAA byproducts . Reproducibility requires strict moisture exclusion and real-time monitoring via IR spectroscopy for ketene detection .

Methodological Considerations

Q. How can researchers design experiments to evaluate DPHAA’s substrate scope in acyl-transfer reactions?

A systematic approach includes:

- Substrate screening : Test structurally diverse alcohols (e.g., benzylic, aliphatic, sterically hindered) under standardized conditions .

- Kinetic profiling : Measure initial rates () and enantiomeric excess (ee) using F NMR or chiral stationary-phase GC .

- Competition experiments : Compare reactivity of DPHAA with other anhydrides (e.g., acetic, pivalic) to identify selectivity trends .

Q. What analytical techniques are critical for characterizing DPHAA-mediated reaction intermediates?

- FT-IR spectroscopy : Identifies anhydride C=O stretching (1780–1820 cm) and ketene accumulation (2100–2150 cm) .

- X-ray crystallography : Resolves hydrogen-bonding networks in catalyst-substrate complexes .

- Mass spectrometry (HRMS) : Confirms molecular weights of transient intermediates trapped via quenching .

Data Interpretation and Troubleshooting

Q. How should researchers address low enantioselectivity in DPHAA-catalyzed reactions?

- Catalyst optimization : Screen alternative chiral catalysts (e.g., (S)-BTM) or adjust catalyst loading (0.5–5 mol%) .

- Solvent polarity : Increase enantioselectivity by switching to dichloromethane or THF, which stabilize transition-state conformers .

- Additive screening : Introduce Lewis acids (e.g., Mg(OTf)) to enhance reaction rates and selectivity .

Q. What are common pitfalls in DPHAA-based synthetic protocols, and how can they be mitigated?

- Hydrolysis side reactions : Use molecular sieves (3Å) to maintain anhydrous conditions .

- Anhydride decomposition : Store DPHAA under argon at –20°C and avoid prolonged heating (>60°C) .

- Product isolation challenges : Employ flash chromatography with silica gel pretreated with 1% triethylamine to prevent acid-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.